METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, ethoxyphenyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with a suitable pyrrole derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrrole ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols .
Scientific Research Applications
Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-(4-ETHOXYPHENYL)-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H23NO4S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
methyl (4Z)-1-(4-ethoxyphenyl)-2-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H23NO4S/c1-5-28-18-10-8-17(9-11-18)24-15(2)21(23(26)27-3)20(22(24)25)14-16-6-12-19(29-4)13-7-16/h6-14H,5H2,1-4H3/b20-14- |
InChI Key |
SCYWBRVAWMGNSM-ZHZULCJRSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)SC)C2=O)C(=O)OC)C |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=C(/C(=C/C3=CC=C(C=C3)SC)/C2=O)C(=O)OC)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=CC3=CC=C(C=C3)SC)C2=O)C(=O)OC)C |
Origin of Product |
United States |
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